1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid 1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 88513-02-4
VCID: VC19290500
InChI: InChI=1S/C6H7N3O3/c1-3-7-5(6(11)12)8-9(3)4(2)10/h1-2H3,(H,11,12)
SMILES:
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14 g/mol

1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

CAS No.: 88513-02-4

Cat. No.: VC19290500

Molecular Formula: C6H7N3O3

Molecular Weight: 169.14 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid - 88513-02-4

Specification

CAS No. 88513-02-4
Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
IUPAC Name 1-acetyl-5-methyl-1,2,4-triazole-3-carboxylic acid
Standard InChI InChI=1S/C6H7N3O3/c1-3-7-5(6(11)12)8-9(3)4(2)10/h1-2H3,(H,11,12)
Standard InChI Key KOCCCIDTHVFNLN-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NN1C(=O)C)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Triazole Ring System

The 1,2,4-triazole scaffold consists of a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. In 1-acetyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, the hydrogen atom is located on the nitrogen at position 1 (denoted by "1H"), while substituents occupy positions 3 (carboxylic acid), 5 (methyl), and the nitrogen at position 1 (acetyl group) . This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions.

Molecular Geometry and Spectroscopic Data

The molecular formula is C₆H₇N₃O₃, with a molar mass of 169.14 g/mol. Key structural features include:

  • Acetyl group (-COCH₃): Introduces electron-withdrawing effects, stabilizing the triazole ring.

  • Methyl group (-CH₃): Enhances hydrophobicity and steric bulk.

  • Carboxylic acid (-COOH): Enables hydrogen bonding and salt formation.

Predicted spectroscopic properties (based on analogs):

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and acetyl groups) .

  • ¹H NMR: Signals at δ 2.5–2.7 (acetyl CH₃), δ 2.1–2.3 (methyl CH₃), and δ 12–14 (carboxylic acid proton) .

Synthetic Methodologies

Alternative Pathways

Patent CN105037284A describes a non-diazotization method for synthesizing methyl 1,2,4-triazole-3-carboxylate, avoiding explosive intermediates. Adapting this approach:

  • Condense thiosemicarbazide with oxalic acid to form a cyclic intermediate.

  • Perform sequential functionalization (methylation, acetylation) and ester hydrolysis to yield the target compound.

Physicochemical Properties

PropertyValue (Predicted/Experimental)Source Compound Reference
Melting Point165–170°C
Density1.45–1.55 g/cm³
Solubility in Water2–5 g/L (25°C)
pKa (Carboxylic Acid)3.1–3.5
LogP (Octanol-Water)0.8–1.2

Stability: Sensitive to strong acids/bases due to hydrolyzable acetyl and carboxylic acid groups. Storage under inert conditions (dry, room temperature) is recommended .

Applications in Pharmaceutical and Industrial Chemistry

Coordination Chemistry

The carboxylic acid and triazole nitrogen atoms enable metal chelation. Potential applications include:

  • Catalysis (e.g., ligand in transition-metal complexes).

  • Materials science (metal-organic frameworks).

Future Research Directions

  • Synthetic Optimization: Develop greener protocols using water as a solvent .

  • Biological Screening: Evaluate antimicrobial and anticancer activity.

  • Crystallography: Resolve X-ray structures to confirm substituent positions.

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